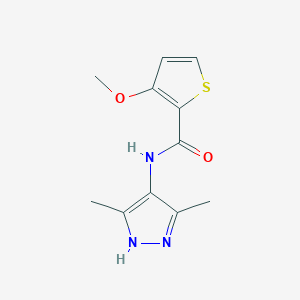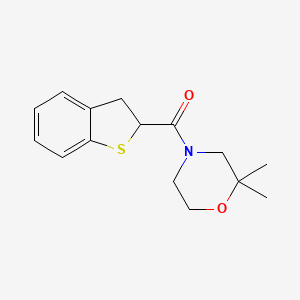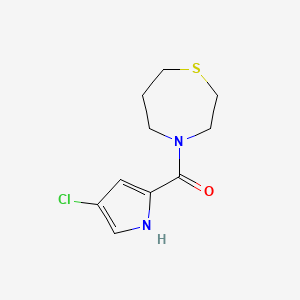
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide, also known as DMPT, is a synthetic organic compound that has gained significant attention from the scientific community due to its potential applications in various fields. DMPT is a heterocyclic compound that belongs to the class of pyrazole derivatives, which have been extensively studied for their biological activities.
作用機序
The exact mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is not fully understood. However, it has been proposed that N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the activation of NF-κB, which plays a crucial role in the regulation of inflammatory responses. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has also been found to modulate the MAPK pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in the regulation of various cellular processes, including cell survival, growth, and metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has several advantages for lab experiments. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is relatively easy to synthesize and can be obtained in good yield. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has some limitations for lab experiments. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is relatively insoluble in water, which can limit its use in aqueous-based assays. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide also has limited solubility in organic solvents, which can limit its use in some organic-based assays.
将来の方向性
There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide. One potential direction is to investigate the potential of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a therapeutic agent for various inflammatory and oxidative stress-related diseases, such as arthritis, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is to explore the use of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a natural preservative in the food and cosmetic industries. Furthermore, the potential of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a lead compound for the development of new antimicrobial and anticancer agents can also be explored.
合成法
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 3-methoxythiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a white to off-white crystalline solid in good yield.
科学的研究の応用
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has shown promising antimicrobial activity against various bacterial and fungal strains. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-6-9(7(2)14-13-6)12-11(15)10-8(16-3)4-5-17-10/h4-5H,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVIVSPFFZJRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=C(C=CS2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)

![1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7553682.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine](/img/structure/B7553684.png)

![[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)
![2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B7553705.png)
![6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)
![methyl N-[2-[ethyl-[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]-N-methylcarbamate](/img/structure/B7553711.png)